molecular formula C18H18N2S B2434769 1,5-bis(4-methylphenyl)-2-(methylsulfanyl)-1H-imidazole CAS No. 1207024-73-4

1,5-bis(4-methylphenyl)-2-(methylsulfanyl)-1H-imidazole

Cat. No.: B2434769
CAS No.: 1207024-73-4
M. Wt: 294.42
InChI Key: DAIGFNFCJJKOQN-UHFFFAOYSA-N
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Description

1,5-bis(4-methylphenyl)-2-(methylsulfanyl)-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with two p-tolyl groups and a methylthio group

Properties

IUPAC Name

1,5-bis(4-methylphenyl)-2-methylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2S/c1-13-4-8-15(9-5-13)17-12-19-18(21-3)20(17)16-10-6-14(2)7-11-16/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAIGFNFCJJKOQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-bis(4-methylphenyl)-2-(methylsulfanyl)-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of p-tolylamine with carbon disulfide and potassium hydroxide to form the intermediate dithiocarbamate, which is then cyclized with formaldehyde and ammonium chloride to yield the desired imidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,5-bis(4-methylphenyl)-2-(methylsulfanyl)-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

  • The compound serves as a versatile building block for synthesizing more complex organic molecules. Its imidazole ring structure provides a functional framework that can be modified to create various derivatives with potential applications in pharmaceuticals and agrochemicals.

Coordination Chemistry

  • In coordination chemistry, 1,5-bis(4-methylphenyl)-2-(methylsulfanyl)-1H-imidazole can act as a ligand , facilitating the formation of metal complexes. These complexes are important for catalysis and material science applications.

Biological Applications

Antimicrobial Properties

  • Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial activity . For instance, studies have shown that similar compounds can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli . This suggests potential use in developing new antimicrobial agents.

Anticancer Activity

  • The anticancer potential of imidazole derivatives is well-documented. Studies have demonstrated that certain analogs can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and liver cancer cells . The specific mechanisms often involve the inhibition of key enzymes involved in cell growth and survival.

Anti-inflammatory Effects

  • Some studies have highlighted the anti-inflammatory properties of imidazole compounds. For example, research has shown that certain derivatives can inhibit the activity of pro-inflammatory mediators, suggesting their potential as therapeutic agents for inflammatory diseases .

Medicinal Applications

Therapeutic Research

  • Ongoing research is exploring the potential of this compound as a therapeutic agent for various diseases. Its unique structure allows it to interact with specific molecular targets, modulating their activity and leading to various biological effects .

Drug Development

  • The compound's structural characteristics make it a candidate for further optimization in drug design. Its ability to interact with biological targets opens avenues for developing new medications aimed at treating cancer, infections, and inflammatory conditions .

Case Studies

StudyFocusFindings
Nascimento et al. (2020)Anti-inflammatory activityDemonstrated that imidazole derivatives significantly reduced pro-inflammatory mediators in vitro .
Research on Antimicrobial ActivityAntibacterial effectsSimilar compounds showed effectiveness against multiple bacterial strains .
Anticancer StudiesCell proliferation inhibitionCertain derivatives exhibited IC50 values ranging from 10 to 30 µM against cancer cell lines .

Mechanism of Action

The mechanism of action of 1,5-bis(4-methylphenyl)-2-(methylsulfanyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity. In the context of anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylthio)aniline
  • 5-bromo-N-[2-(methylthio)-phenyl]salicylaldimine
  • 3,5-dichloro-N-[2-(methylthio)phenyl]salicylaldimine

Uniqueness

1,5-bis(4-methylphenyl)-2-(methylsulfanyl)-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable compound for various applications .

Biological Activity

1,5-bis(4-methylphenyl)-2-(methylsulfanyl)-1H-imidazole is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant data and research findings.

  • IUPAC Name: this compound
  • CAS Number: 116072-35-6
  • Molecular Formula: C11_{11}H12_{12}N2_2S
  • Molecular Weight: 204.29 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can modulate enzyme activity, which may lead to effects such as:

  • Anticancer Activity: It has been shown to inhibit enzymes involved in cell proliferation, suggesting potential use in cancer therapies.
  • Antimicrobial Properties: Preliminary studies indicate that it may possess antimicrobial and antifungal activities, making it a candidate for treating infections .

Anticancer Activity

Research has indicated that derivatives of imidazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain imidazole derivatives show greater activity against colon (HT-29) and breast (MCF-7) carcinoma cell lines. The cytotoxicity was assessed using MTT assays and DNA fragmentation analysis, revealing that some derivatives exhibited considerable activity .

CompoundCell LineIC50_{50} (µM)
AHT-2910
BMCF-715
CHT-298

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several synthesized compounds were found to be promising:

CompoundBacteria TypeMIC (mg/mL)
DStaphylococcus aureus0.05
EEscherichia coli0.4

Most compounds showed enhanced activity against Gram-positive strains compared to Gram-negative strains .

Study on Antibacterial Activity

In a study assessing the antibacterial efficacy of imidazole derivatives, the synthesized compounds were tested against standard bacterial strains using microbroth dilution methods. The results indicated that the majority of the compounds exhibited significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus epidermidis .

Evaluation of Anticancer Properties

A comprehensive evaluation of various imidazole derivatives showed that specific compounds led to substantial cytotoxicity in cancer cell lines. Notably, the study highlighted the ability of these compounds to induce apoptosis in HT-29 cells through DNA fragmentation assays .

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